3-(Tert-butoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]piperidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
RSMXSKJUTTWWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCNC1 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Tert Butoxy Piperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The secondary nitrogen atom in the piperidine ring is the most nucleophilic and basic center in the molecule, making it the primary site for a variety of chemical transformations aimed at diversification and modulation of the compound's properties.
N-Alkylation and N-Arylation for Diversification
The nucleophilic nature of the piperidine nitrogen facilitates its reaction with various electrophiles, most commonly through N-alkylation and N-arylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby expanding the chemical space and enabling the synthesis of targeted derivatives.
N-Alkylation is typically achieved by treating 3-(tert-butoxy)piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the piperidine nitrogen and allowing the reaction to proceed to completion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) when less reactive alkylating agents are used. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. researchgate.net Reductive amination, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), offers an alternative and often milder route to N-alkylated products.
N-Arylation introduces an aryl or heteroaryl group onto the piperidine nitrogen. Modern methods for this transformation largely rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). beilstein-journals.orgbeilstein-journals.org These reactions typically involve coupling the piperidine with an aryl halide or triflate. The Buchwald-Hartwig reaction is renowned for its broad substrate scope and functional group tolerance, employing a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. Copper-catalyzed N-arylation, while often requiring harsher conditions historically, has seen significant improvements with the development of new ligand systems, enabling the reaction to proceed under milder temperatures. beilstein-journals.orgrsc.org
Table 1: Representative N-Alkylation and N-Arylation Reactions
| Reaction Type | Electrophile | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N, DMF/Acetonitrile, RT to 70°C | N-Alkyl-3-(tert-butoxy)piperidine |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | NaBH(OAc)₃, Dichloroethane, RT | N-Alkyl-3-(tert-butoxy)piperidine |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd Catalyst, Ligand, Base (e.g., NaOtBu), Toluene, 80-110°C | N-Aryl-3-(tert-butoxy)piperidine |
| N-Arylation (Ullmann) | Aryl Halide (Ar-X) | Cu Catalyst, Ligand, Base (e.g., K₂CO₃), DMSO/DMF, 100-150°C | N-Aryl-3-(tert-butoxy)piperidine |
N-Protecting Group Chemistry (e.g., Boc Group Manipulation)
To prevent the nucleophilic nitrogen from interfering with reactions at other positions of the molecule, it is often necessary to temporarily "protect" it. The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of conditions, yet facile removal under specific acidic conditions. wikipedia.orgnih.gov
Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The base, which can be as mild as sodium bicarbonate or an organic base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), facilitates the reaction. google.comgoogle.com The resulting N-Boc-3-(tert-butoxy)piperidine is significantly less nucleophilic and basic, allowing for selective chemical manipulations at other sites of the piperidine ring.
Deprotection: The removal of the Boc group is most commonly achieved under acidic conditions. acsgcipr.org A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) is highly effective and can often achieve complete deprotection within a short period at room temperature. peptide.com Alternatively, hydrogen chloride (HCl) in a solvent such as methanol, dioxane, or diethyl ether can be used. wikipedia.org The mechanism of deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. This process releases carbon dioxide and the free piperidine nitrogen as its corresponding ammonium (B1175870) salt. acsgcipr.org Thermal methods can also be employed for Boc deprotection, though they are less common. researchgate.net
Transformations at the C3-Position of the Piperidine Ring
The C3 position, functionalized with a tert-butoxy (B1229062) group, offers a handle for further synthetic modifications. These transformations typically begin with the cleavage of the tert-butyl ether to unmask a hydroxyl group, which can then be subjected to a variety of functional group interconversions.
Selective Cleavage and Modification of the Tert-butoxy Group
The tert-butoxy group is an ether that can be cleaved under acidic conditions to yield the corresponding alcohol, 3-hydroxypiperidine (B146073). wikipedia.org The mechanism of this cleavage typically proceeds via an Sₙ1 pathway, where protonation of the ether oxygen is followed by the departure of the stable tert-butyl cation, leaving behind the alcohol. mdma.chlibretexts.org
Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this transformation. Lewis acids can also be employed. Care must be taken when the piperidine nitrogen is unprotected, as it will be protonated under these conditions. If the nitrogen is protected with an acid-labile group like Boc, selective cleavage of the tert-butyl ether without removing the N-Boc group can be challenging. However, certain conditions can be optimized to achieve this selectivity. For instance, milder methods reported for the cleavage of tert-butyl esters, such as using silica (B1680970) gel in refluxing toluene, might offer a selective alternative for the ether, though this is less common. researchgate.net
Once the 3-hydroxyl group is unmasked, it can be further modified. Common reactions include:
Oxidation: Secondary alcohols like 3-hydroxypiperidine can be oxidized to the corresponding ketone, 3-piperidone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
Esterification: Reaction with an acyl chloride or carboxylic acid (under conditions like Steglich esterification) yields the corresponding ester.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can introduce a different alkoxy group at the C3 position.
Functional Group Interconversions at the C3 Stereocenter
The 3-hydroxypiperidine intermediate is a valuable precursor for introducing other functional groups at the C3 position, often with control over the stereochemistry. A powerful method for such transformations is the Mitsunobu reaction. nih.gov This reaction allows for the conversion of an alcohol into a variety of other functionalities, including azides, esters, and ethers, with a predictable inversion of stereochemistry at the carbinol center. organic-chemistry.org
For example, to synthesize 3-aminopiperidine from 3-hydroxypiperidine, the hydroxyl group can be reacted with hydrazoic acid (HN₃) or a surrogate like diphenylphosphoryl azide (B81097) (DPPA) under Mitsunobu conditions (typically using a phosphine like triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DIAD). nih.gov This produces a 3-azidopiperidine intermediate with inverted stereochemistry. Subsequent reduction of the azide group, commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with reagents like lithium aluminum hydride (LiAlH₄), yields the desired 3-aminopiperidine. This two-step sequence provides a reliable method for the stereospecific conversion of a C-O bond to a C-N bond.
Table 2: Functional Group Interconversions from 3-Hydroxypiperidine
| Starting Material | Target Functional Group | Key Reaction/Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| 3-Hydroxypiperidine | Ketone | Oxidation (e.g., PCC, Swern) | - | 3-Piperidone |
| 3-Hydroxypiperidine | Amine (with inversion) | 1. Mitsunobu Reaction (DPPA, PPh₃, DEAD) 2. Reduction (e.g., H₂, Pd/C) | 3-Azidopiperidine | 3-Aminopiperidine |
| 3-Hydroxypiperidine | Halide | 1. Activation (e.g., TsCl, MsCl) 2. Nucleophilic Substitution (e.g., LiBr) | 3-Tosyloxy/Mesyloxypiperidine | 3-Halopiperidine |
Chemical Modifications at Other Positions of the Piperidine Ring
While the nitrogen and the C3-position are the most common sites for modification, reactions at other positions on the piperidine ring (C2, C4, C5, C6) can also be achieved, although this often requires more specialized methods. The functionalization of saturated C-H bonds is a challenging but powerful strategy for creating complex molecular architectures.
A prominent method for functionalizing the C2 (and C6) position, which is alpha to the nitrogen, is through directed lithiation. nih.gov When the piperidine nitrogen is protected with a Boc group, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), can selectively deprotonate one of the α-protons. researchgate.net The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to install a new substituent at the C2 position. beilstein-journals.org This method provides a direct route to 2-substituted-3-(tert-butoxy)piperidines.
Functionalization at the C4 position is more difficult as it lacks the activation provided by the adjacent nitrogen atom. However, palladium-catalyzed C-H arylation at the C4 position of piperidines has been reported using specific directing groups attached to the nitrogen atom, demonstrating that even remote C-H bonds can be selectively targeted. acs.org Applying such strategies to a 3-substituted piperidine would require careful consideration of the steric and electronic effects of the C3-substituent on the regioselectivity of the C-H activation step.
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Other Names/Abbreviations |
|---|---|
| This compound | - |
| Potassium carbonate | K₂CO₃ |
| Sodium hydride | NaH |
| Dimethylformamide | DMF |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ |
| Di-tert-butyl dicarbonate | (Boc)₂O, Boc anhydride |
| 4-Dimethylaminopyridine | DMAP |
| N-Boc-3-(tert-butoxy)piperidine | tert-Butyl this compound-1-carboxylate |
| Trifluoroacetic acid | TFA |
| Dichloromethane | DCM |
| 3-Hydroxypiperidine | 3-Piperidinol |
| 3-Piperidone | - |
| Pyridinium chlorochromate | PCC |
| Diphenylphosphoryl azide | DPPA |
| Triphenylphosphine | PPh₃ |
| Diethyl azodicarboxylate | DEAD |
| Diisopropyl azodicarboxylate | DIAD |
| 3-Azidopiperidine | - |
| 3-Aminopiperidine | - |
| sec-Butyllithium | s-BuLi |
| N,N,N′,N′-Tetramethylethylenediamine | TMEDA |
Introduction of Additional Stereogenic Centers
The creation of new stereogenic centers on the this compound ring is crucial for synthesizing complex, chiral molecules with potential biological activity. Strategies often focus on diastereoselective reactions that leverage the existing stereochemistry or functional groups to control the formation of new chiral centers.
Direct C-H functionalization at the C3 position of N-protected piperidines is often challenging due to the deactivating inductive effect of the nitrogen atom. wikipedia.orgnih.gov Consequently, indirect methods have been developed. One effective strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane (B1198618). wikipedia.orgnih.gov This sequence allows for the controlled introduction of a substituent at the C3 position, creating a new stereocenter with high diastereoselectivity.
Another approach involves leveraging the reactivity of a ketone at a different position on the piperidine ring. For instance, starting from tert-butyl 4-oxopiperidine-1-carboxylate, a related scaffold, stereoselective reduction of the ketone can be achieved using reagents like L-selectride. This creates a hydroxyl group, and subsequent reactions, such as the Mitsunobu reaction, can be used to introduce further functionality and control stereochemistry.
The table below summarizes selected results from a study on the stereoselective functionalization of piperidine derivatives, which illustrates the principles applicable to creating new stereocenters on such scaffolds.
| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C2-functionalized | Moderate | Variable | - |
| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | C2-functionalized | 87 | 22:1 | 76 |
Data adapted from studies on N-protected piperidines, demonstrating catalyst and protecting group control over stereoselectivity. wikipedia.org
Furthermore, nucleophilic substitution reactions on chiral piperidine derivatives can introduce new stereocenters. For example, chiral triflate esters can react with N-Boc-aminopiperidines via an SN2 mechanism, leading to the formation of new derivatives with an inversion of configuration and high diastereomeric purity. nih.gov These methods highlight the importance of indirect and multi-step strategies to achieve highly controlled and stereoselective functionalization of the piperidine ring system.
Strategies for Ring Expansion and Contraction
Modifying the size of the piperidine ring in derivatives like this compound opens access to related heterocyclic systems, such as pyrrolidines (five-membered rings) and azepanes (seven-membered rings), which are also important pharmacophores.
Ring Expansion
Ring expansion reactions provide a method to synthesize larger rings from more readily available cyclic precursors.
Tiffeneau-Demjanov Rearrangement: This classic one-carbon ring expansion involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid. nih.govyoutube.com To apply this to a this compound system, the piperidine would first need to be converted to a suitable aminomethyl alcohol derivative (e.g., at the C2 or C4 position). The reaction proceeds via diazotization of the primary amine, followed by a rearrangement that expels nitrogen gas and expands the ring to form a seven-membered azepanone (a cyclic ketone). nih.govnih.gov
Dowd-Beckwith Ring Expansion: This is a radical-mediated ring expansion of cyclic β-keto esters. researchgate.net A derivative of this compound, such as a 2-haloalkyl-3-keto-piperidine, could undergo this transformation. The reaction is initiated by a radical initiator like AIBN with tributyltin hydride, leading to the formation of an alkyl radical that attacks the ketone carbonyl, ultimately resulting in a one-carbon ring expansion. researchgate.net
From Prolinol Derivatives: A highly relevant strategy for creating C3-substituted piperidines involves the ring expansion of prolinols (derivatives of pyrrolidine (B122466) with a hydroxymethyl group at C2). rsc.org This reaction proceeds through an aziridinium (B1262131) intermediate. The regioselective attack of a nucleophile on this intermediate leads to the formation of a 3-substituted piperidine in good yield and high enantiomeric excess. rsc.org This method is particularly pertinent as it directly yields the C3 substitution pattern.
Ring Contraction
Ring contraction methods offer a route from piperidines to valuable pyrrolidine scaffolds.
Photomediated Ring Contraction: A recently developed method involves the photochemical rearrangement of N-aroyl piperidines. nih.gov Upon irradiation with light (e.g., 400 nm LED), an α-acylated piperidine undergoes a Norrish type II hydrogen atom transfer, leading to a 1,4-diradical. This intermediate then undergoes homolytic C-N bond cleavage and subsequent cyclization to form the corresponding N-aroyl pyrrolidine. nih.gov This method has been shown to be effective for various substituted piperidines. nih.gov
The applicability of these methods to this compound would depend on the compatibility of the tert-butoxy group with the reaction conditions and the synthesis of the necessary functionalized precursors.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions typically require prior functionalization to introduce a halide or triflate group onto the piperidine ring, or they can involve the piperidine nitrogen atom directly.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling an amine with an aryl halide or triflate. acs.org this compound, as a secondary amine (after removal of any N-protecting group), can act as the nucleophilic partner in this reaction. This allows for the synthesis of N-aryl-3-(tert-butoxy)piperidines, which are common structures in pharmaceuticals. The reaction is known for its broad substrate scope and functional group tolerance. nih.gov
Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. acs.orgnih.gov To utilize this reaction, a halogenated derivative of this compound (e.g., 4-bromo-3-(tert-butoxy)piperidine) would be required. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at a specific position on the piperidine ring.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net Similar to the Suzuki coupling, a halo-derivative of this compound would be necessary to introduce an alkynyl substituent onto the ring, creating valuable internal alkyne structures.
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. princeton.edu A vinyl- or aryl-halide derivative of this compound could be coupled with various alkenes to introduce new unsaturated side chains.
The table below outlines the general components for these key cross-coupling reactions as they would apply to derivatizing the this compound core.
| Reaction Name | Piperidine Substrate | Coupling Partner | Bond Formed |
| Buchwald-Hartwig | This compound | Aryl/Vinyl Halide or Triflate | N-Aryl / N-Vinyl |
| Suzuki-Miyaura | Halo-3-(tert-butoxy)piperidine | Organoboron Reagent | C-Aryl / C-Vinyl |
| Sonogashira | Halo-3-(tert-butoxy)piperidine | Terminal Alkyne | C-Alkynyl |
| Heck | Halo-3-(tert-butoxy)piperidine | Alkene | C-Alkenyl |
Radical Reactions and Their Application in Complex Derivatization
Radical reactions offer unique pathways for the functionalization of heterocyclic compounds, often complementing traditional ionic reaction mechanisms. These methods can be particularly useful for direct C-H functionalization, allowing for the derivatization of the piperidine scaffold without pre-functionalization.
Minisci Reaction: The classic Minisci reaction involves the reaction of a nucleophilic carbon-centered radical with a protonated, electron-deficient heterocycle. wikipedia.org While typically applied to heteroaromatic compounds like pyridine (B92270), related radical additions can be achieved on saturated heterocycles. For piperidines, radical generation often occurs at the α-position to the nitrogen through photoredox catalysis.
Photoredox-Catalyzed C-H Functionalization: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov For piperidine derivatives, single-electron oxidation of the nitrogen atom can generate an amine radical cation. nih.gov Subsequent deprotonation at an adjacent carbon (typically the α-position) yields a nucleophilic α-amino radical. nih.gov This radical can then engage in various couplings. For example, the photoredox-catalyzed α-amino C-H arylation of substituted piperidines with electron-deficient cyanoarenes has been demonstrated to proceed with high diastereoselectivity. nih.gov This approach could be used to introduce aryl groups at the C2 or C6 positions of the this compound ring.
Radical Cyclizations: Piperidine derivatives can also be constructed or functionalized using radical cyclization cascades. nih.govnih.gov For instance, an N-centered radical can be generated and undergo an intramolecular cyclization onto a tethered alkene or alkyne. nih.gov This strategy is powerful for building complex, polycyclic alkaloid-like structures incorporating the piperidine motif. While often used to form the piperidine ring itself, these principles can be adapted for further derivatization.
These radical-based methods provide powerful and often complementary strategies for the late-stage functionalization of complex molecules containing the this compound core, enabling rapid access to diverse chemical libraries.
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of 3-(Tert-butoxy)piperidine. Through various NMR experiments, it is possible to map out the carbon framework, determine the proton environments, and study the dynamic interchange between different conformations.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring and the tert-butoxy (B1229062) group. The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling between adjacent and geminal protons. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen (C2 and C6) would be in a different region compared to the other ring protons (C3, C4, and C5) due to the electron-withdrawing effect of the nitrogen atom. The nine protons of the tert-butyl group would appear as a sharp singlet, a characteristic feature of this group.
The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to show distinct signals for each of the six carbon atoms of the piperidine ring and the two types of carbon atoms in the tert-butoxy group (the quaternary carbon and the three equivalent methyl carbons). The chemical shifts of the piperidine ring carbons are influenced by the position of the tert-butoxy group and the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary slightly from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 2.9 - 3.1 (m) | ~47 |
| C3 | 3.4 - 3.6 (m) | ~72 |
| C4 | 1.4 - 1.6 (m) | ~26 |
| C5 | 1.6 - 1.8 (m) | ~24 |
| C6 | 2.5 - 2.7 (m) | ~46 |
| N-H | 1.5 - 2.5 (br s) | - |
| C(CH₃)₃ | - | ~74 |
| C(CH₃)₃ | 1.1 - 1.3 (s) | ~28 |
The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. For a 3-substituted piperidine like this compound, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in a dynamic equilibrium.
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of ring inversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers can be resolved, allowing for the determination of the equilibrium constant and the activation energy of the ring inversion process. For 3-methylpiperidine, a related compound, VT-NMR has been used to study its conformational equilibria.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.
COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the proton connectivity throughout the piperidine ring.
HSQC: The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This provides a direct link between the proton and carbon skeletons of the molecule.
These 2D NMR experiments, in conjunction with the 1D spectra, provide a comprehensive picture of the molecular structure of this compound.
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected vibrational bands include:
N-H stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine in the piperidine ring.
C-H stretch: Multiple absorption bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the tert-butoxy group.
C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ characteristic of the C-O stretching vibration of the ether linkage.
N-H bend: An absorption band in the region of 1590-1650 cm⁻¹ corresponding to the N-H bending vibration.
C-H bend: Absorption bands in the region of 1350-1480 cm⁻¹ due to the bending vibrations of the CH₂ and CH₃ groups.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-O (ether) | Stretch | 1050 - 1150 |
| N-H | Bend | 1590 - 1650 |
| C-H (CH₂, CH₃) | Bend | 1350 - 1480 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both cyclic amines and ethers. scribd.comblogspot.comlibretexts.org Key fragmentation pathways would likely involve:
Loss of a tert-butyl group: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion.
Loss of isobutylene (B52900): A common fragmentation pathway for tert-butyl ethers is the loss of isobutylene (C₄H₈) via a rearrangement reaction, leading to a prominent peak. scribd.comblogspot.com
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for cyclic amines. miamioh.edu This would result in the opening of the ring and the formation of a stable radical cation.
Loss of a methyl group: Loss of a methyl radical (•CH₃) from the tert-butoxy group is another possible fragmentation pathway.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 157 | Molecular Ion |
| [M - 15]⁺ | 142 | Loss of a methyl radical (•CH₃) |
| [M - 57]⁺ | 100 | Loss of a tert-butyl radical (•C(CH₃)₃) |
| [M - 56]⁺ | 101 | Loss of isobutylene (C₄H₈) |
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. If a suitable single crystal of this compound or a solid derivative can be obtained, XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring.
The analysis would reveal whether the tert-butoxy group occupies an axial or equatorial position in the crystal lattice. It would also provide details about intermolecular interactions, such as hydrogen bonding involving the N-H group, which can influence the packing of the molecules in the crystal. To date, the specific crystal structure of this compound has not been reported in publicly available databases.
Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Assessment
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)-3-(Tert-butoxy)piperidine and (S)-3-(Tert-butoxy)piperidine. The determination of enantiomeric purity is crucial in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying enantiomers. researchgate.net
The method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules, including piperidine derivatives. oup.comoup.com
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. For a related compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a Chiralpak IA column with a mobile phase of n-hexane and ethanol (B145695) achieved excellent separation. oup.comresearchgate.net A similar approach would likely be successful for this compound. The mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to maximize resolution. mdpi.com
Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is accurate, precise, and robust. nih.gov Key validation parameters include:
Resolution (Rs) : A measure of the degree of separation between the two enantiomeric peaks. A value of Rs > 1.5 is generally considered baseline separation.
Limit of Detection (LOD) : The lowest concentration of an enantiomer that can be reliably detected.
Limit of Quantification (LOQ) : The lowest concentration of an enantiomer that can be quantified with acceptable precision and accuracy. oup.com
The following table presents illustrative chromatographic conditions based on methods developed for structurally similar chiral piperidines.
| Parameter | Illustrative Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Chiral Stationary Phase (CSP) | Chiralpak IA or similar amylose-based column |
| Mobile Phase | n-Hexane / Ethanol mixture (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~225 nm (may require derivatization if chromophore is absent) |
| Expected Outcome | Baseline separation of (R) and (S) enantiomers with Resolution (Rs) > 2.0 |
Computational and Theoretical Studies of 3 Tert Butoxy Piperidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large organic molecules, offering a favorable balance between accuracy and computational cost. For piperidine (B6355638) derivatives, DFT methods are routinely used to predict a wide range of molecular properties. researchgate.net
Geometry Optimization and Electronic Structure Determination
A fundamental step in any computational analysis is determining the molecule's most stable three-dimensional structure, known as geometry optimization. For 3-(Tert-butoxy)piperidine, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p) or higher. asianpubs.orgiucr.org This process calculates the lowest energy arrangement of atoms, providing precise information on bond lengths, bond angles, and dihedral angles.
The piperidine ring is known to adopt a chair conformation to minimize angular and torsional strain. iucr.orgiucr.org The optimization process confirms this and precisely defines the orientation of the substituents. The resulting optimized geometry is the basis for all further computational analyses, including vibrational frequencies, electronic properties, and reactivity studies. jksus.org A comparison between calculated and experimental structural parameters, if available from techniques like X-ray crystallography, serves as a validation of the computational method's accuracy. jksus.orgnih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Equatorial Conformer) Note: These are representative values based on known piperidine structures. Actual values would be derived from specific DFT calculations.
| Parameter | Atoms Involved | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | N1-C2 | ~1.47 Å |
| Bond Length | C3-O7 | ~1.43 Å |
| Bond Length | O7-C8 (tert-Butyl) | ~1.45 Å |
| Bond Angle | C2-N1-C6 | ~111.5° |
| Bond Angle | C2-C3-C4 | ~110.8° |
| Dihedral Angle | C6-N1-C2-C3 | ~-55.0° |
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of substituted piperidines is of significant interest as it directly influences their interaction with biological targets. The piperidine ring can exist in various conformations, with the chair form being the most stable. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position.
Due to steric hindrance, the bulky tert-butoxy (B1229062) group has a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C4. nih.gov Computational studies can quantify this preference by calculating the relative energies of the different conformers. DFT calculations can map the potential energy surface, identifying the global minimum (the equatorial-chair conformer) and other local minima (e.g., the axial-chair or twist-boat conformers) and the energy barriers between them. beilstein-journals.orgd-nb.info These energy differences (ΔG) provide insight into the population of each conformer at a given temperature. nih.gov
Table 2: Calculated Relative Energies of this compound Conformers Note: This table illustrates the expected energetic preference. Specific values are subject to the computational method and solvent model used.
| Conformer | Substituent Position | Calculated Relative Energy (ΔG in kcal/mol) | Expected Population at 298 K |
|---|---|---|---|
| Chair | Equatorial | 0.00 (Global Minimum) | >99% |
| Chair | Axial | > 4.0 | <1% |
| Twist-Boat | - | > 5.5 | <0.1% |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are invaluable for investigating the mechanisms of chemical reactions. By mapping the entire reaction coordinate, from reactants to products, researchers can identify and characterize crucial intermediates and transition states. nih.govkoreascience.kr For reactions involving this compound, such as N-alkylation or reactions at the 3-position, DFT can elucidate the step-by-step pathway.
A key outcome of these studies is the determination of the transition state (TS) structure and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). nih.gov This information is critical for understanding reaction kinetics, regioselectivity, and stereoselectivity. For instance, in a nucleophilic substitution reaction, DFT can help predict whether the attack will occur from the axial or equatorial face by comparing the energies of the respective transition states. koreascience.krmdpi.com
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules based on the distribution and energies of their orbitals.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.govbiointerfaceresearch.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com Conversely, a small gap indicates a molecule is more reactive. The spatial distribution of these orbitals reveals the most probable sites for electrophilic (where the HOMO is localized) and nucleophilic (where the LUMO is localized) attack. mdpi.com
Table 3: Illustrative Frontier Molecular Orbital Properties for this compound Note: Values are illustrative and depend on the specific DFT functional and basis set.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.5 |
| Energy Gap (ΔE) | LUMO - HOMO | 8.0 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. jksus.orggrafiati.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net
For this compound, an MEP analysis would highlight the electronegative atoms as regions of negative potential. The oxygen atom of the tert-butoxy group and the nitrogen atom of the piperidine ring are expected to be the most electron-rich sites (colored red or orange), making them the primary centers for interaction with electrophiles or for hydrogen bonding. asianpubs.orgnanobioletters.com The hydrogen atoms on the nitrogen (if protonated) and surrounding the electron-rich centers would show a positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net MEP maps provide a chemically intuitive picture that complements FMO analysis in predicting how the molecule will interact with other reagents. dntb.gov.ua
Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound, offering insights into its reactivity, the specific regions where reactions are likely to occur (regioselectivity), and the spatial orientation of the products (stereoselectivity). Methodologies such as Density Functional Theory (DFT) are frequently employed to model molecular structures, electronic properties, and reaction pathways, guiding synthetic efforts and explaining experimental observations. nih.govresearchgate.net
Reactivity Predictions
The reactivity of this compound is governed by a combination of electronic and steric factors originating from its constituent functional groups: the piperidine ring and the tert-butoxy substituent.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO indicates the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov DFT calculations for piperidine derivatives are used to compute these values and other global reactivity descriptors. researchgate.netderpharmachemica.com For this compound, the electron-rich nitrogen and oxygen atoms would contribute significantly to the HOMO, making them primary sites for interaction with electrophiles.
Table 1: Illustrative Global Reactivity Descriptors Calculated from FMO Energies Note: These values are representative for a substituted piperidine derivative and calculated using DFT methods.
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | A large gap suggests high kinetic stability and low reactivity. nih.gov |
| Chemical Hardness (η) | 3.85 | Measures resistance to change in electron distribution. |
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. derpharmachemica.com In this compound, the MEP would show a significant negative potential around the piperidine nitrogen and the ether oxygen of the tert-butoxy group, identifying them as the primary nucleophilic centers. A positive potential would be located on the N-H proton, highlighting its acidic character.
Fukui Functions: These local reactivity descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com Calculations on similar structures show that such analyses can precisely identify which atoms are most likely to participate in a reaction, offering a more granular prediction than MEP alone. wu.ac.th
Regioselectivity Predictions
The substitution pattern on the piperidine ring dictates the regioselectivity of its reactions. The bulky tert-butoxy group at the C3 position exerts significant steric hindrance, which is a dominant factor in directing incoming reagents.
Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents. Its presence at C3 will significantly impede reactions at the adjacent C2 and C4 positions. Therefore, reactions involving external nucleophiles or electrophiles are more likely to occur at the less hindered C5 and C6 positions or at the piperidine nitrogen.
Transition State Energy Calculations: DFT calculations can be used to model the transition states for reactions occurring at different positions on the piperidine ring. By comparing the activation energies (ΔG‡) for these competing pathways, the most favorable (lowest energy) pathway can be identified, thus predicting the major regioisomer. nih.gov For instance, in a functionalization reaction, the energy barriers for attack at C2, C4, C5, and C6 can be computed to determine the regiochemical outcome.
Table 2: Hypothetical Calculated Activation Energies for a Functionalization Reaction Note: These are illustrative values to demonstrate the predictive concept.
| Reaction Site | Relative Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|
| C2-Position | +25.8 | Highly disfavored due to steric clash with the tert-butoxy group. |
| C4-Position | +24.5 | Disfavored due to steric hindrance. |
| C5-Position | +18.2 | Favored pathway. |
Stereoselectivity Predictions
The stereochemical outcome of reactions involving this compound is primarily controlled by the conformational preference of the piperidine ring and the directing influence of the chiral center at C3.
Conformational Analysis: The piperidine ring adopts a stable chair conformation. A substituent's preference for an equatorial versus an axial position is quantified by its A-value (Gibbs free energy difference). The tert-butoxy group, being exceptionally bulky, has a very large A-value and will overwhelmingly favor the equatorial position to minimize 1,3-diaxial steric interactions. Computational studies on related cyclohexyl and piperidine systems confirm that large alkyl groups strongly prefer the equatorial orientation. rsc.org
Diastereoselective Reactions: The fixed equatorial position of the tert-butoxy group effectively blocks one face of the piperidine ring. Consequently, incoming reagents will preferentially attack from the less hindered, opposite (axial) face. For example, if a prochiral ketone were present at the C4 position, reduction with a hydride reagent would be expected to proceed via axial attack to yield the equatorial alcohol as the major diastereomer. DFT calculations are instrumental in confirming the most stable ground-state conformation and modeling the transition states of competing diastereomeric pathways to predict product ratios with high accuracy. beilstein-journals.org
Table 3: Conformational Energy Analysis of this compound Note: Based on principles of conformational analysis and DFT calculations on similar systems.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K | Key Interaction |
|---|---|---|---|
| Equatorial tert-butoxy | 0.0 | >99.9% | Most stable; minimizes steric strain. |
Applications in Complex Molecule Synthesis and Chemical Biology Research
Role as a Chiral Building Block in Asymmetric Synthetic Pathways
The enantiomeric purity of 3-(tert-butoxy)piperidine and its derivatives is critical for their application in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule. As a chiral building block, it allows for the transfer of its inherent stereochemistry to a more complex product, thereby controlling the three-dimensional arrangement of the final structure. portico.orgrsc.org This is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological activities.
The synthesis of these chiral building blocks often starts from readily available materials like L-glutamic acid, which can be converted through a multi-step process into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.net For instance, (R)-3-Amino-1-Boc-piperidine serves as a precursor for preparing potent inhibitors of dipeptidyl peptidase IV (DPP-4), such as alogliptin (B1666894) and linagliptin, which are used as antidiabetic agents. chemicalbook.comsigmaaldrich.com The defined stereocenter at the C3 position of the piperidine (B6355638) ring is crucial for the biological activity of these inhibitors.
Researchers have developed various stereoselective strategies to construct chiral piperidine rings. One such method involves a three-component vinylogous Mannich-type reaction (VMR) that yields chiral 2,3-dihydropyridinone compounds. rsc.org These intermediates, much like the biosynthetic precursor Δ¹-piperideine, serve as versatile platforms for building a variety of multi-substituted chiral piperidine compounds. rsc.org
Precursor for the Synthesis of Natural Products and Bioactive Alkaloid Analogues
Piperidine alkaloids are a large and diverse class of natural products, many of which exhibit significant biological activities. portico.orgnih.gov The 3-substituted piperidine core is a frequent motif in these compounds, making derivatives like this compound valuable starting materials for their total synthesis. rsc.org
A notable example is the synthesis of the Dendrobate alkaloid (+)-241D, a potent non-competitive blocker of nicotinic receptor channels, isolated from the Panamanian poison frog Dendrobates speciosus. rsc.org Synthetic strategies have utilized chiral piperidine intermediates to achieve a concise, two-step synthesis of this bioactive natural product. rsc.org Similarly, these methods have been applied to the synthesis of isosolenopsin A and the quinolizidine (B1214090) alkaloid (−)-epimyrtine. rsc.org
The versatility of these building blocks extends to more complex structures, such as the tetracyclic bis-piperidine alkaloids (TcBPAs) isolated from marine sponges. nih.govmdpi.com These intricate molecules, which feature two piperidine units within a macrocyclic framework, have shown promising antiproliferative activities against various cancer cell lines. nih.govmdpi.com Synthetic approaches to these complex natural products often rely on the strategic assembly of functionalized piperidine precursors.
Table 1: Examples of Bioactive Alkaloids Synthesized Using Chiral Piperidine Intermediates
| Natural Product/Alkaloid | Source Organism | Biological Activity | Reference |
| (+)-241D | Dendrobates speciosus (Poison Frog) | Non-competitive blocker of nicotinic receptor channels | rsc.org |
| Isosolenopsin A | N/A | Bioactive Alkaloid | rsc.org |
| (−)-Epimyrtine | N/A | Quinolizidine Alkaloid | rsc.org |
| Haliclonacyclamine C | Marine Sponge | Tetracyclic bis-piperidine alkaloid with antiproliferative activity | mdpi.com |
Intermediate in the Construction of Privileged Scaffolds for Medicinal Chemistry Exploration
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. The piperidine ring is considered one of the most frequently used non-aromatic heterocyclic motifs in FDA-approved small molecule drugs, establishing it as a privileged structure. rsc.orgnih.gov
The 3-substituted piperidine framework, often protected with a tert-butoxycarbonyl (Boc) group, is a key intermediate for creating libraries of compounds for medicinal chemistry exploration. whiterose.ac.ukyork.ac.uk The Boc group provides stability during synthetic modifications on other parts of the molecule and can be easily removed under acidic conditions to reveal a reactive secondary amine. This amine can then be functionalized in numerous ways, allowing for the rapid generation of a diverse set of analogues for screening. google.com For example, the benzoylpiperidine fragment is a well-known privileged structure present in drugs targeting serotoninergic and dopaminergic receptors. nih.govresearchgate.net The synthesis of these molecules often proceeds through N-Boc protected piperidine intermediates. nih.gov
Design and Synthesis of Derivatives for Investigating Molecular Recognition and Enzyme/Protein Interactions
Understanding how a small molecule interacts with its biological target is fundamental to rational drug design. Derivatives of this compound are synthesized to probe these molecular recognition events. By systematically modifying the structure of the piperidine ligand and evaluating the corresponding changes in binding affinity or functional activity, researchers can map the key interactions within the target's binding site.
A practical application of this approach is in the development of ligands for the histamine (B1213489) H₃ receptor (H₃R), a target for neurological disorders. nih.gov A series of novel tert-amylphenoxyalkyl piperidine derivatives were synthesized and evaluated for their binding properties at the human H₃R. nih.gov This research identified a piperidine derivative with a five-carbon spacer chain as having a high affinity (Kᵢ = 8.8 nM), and it was classified as an antagonist in functional assays. nih.gov Such studies, which rely on the synthesis of a systematic series of derivatives from a core scaffold, are crucial for elucidating structure-activity relationships (SAR) and optimizing ligand-protein interactions. These investigations can be complemented by molecular modeling to further understand the binding modes of the synthesized compounds. nih.gov
The principles of molecular recognition are also explored through studies of protein-protein interactions (PPIs). While direct examples involving this compound are specific, the general strategy involves creating molecules that can modulate these interactions. rsc.org The defined stereochemistry and conformational rigidity of the piperidine scaffold make it an excellent platform for designing molecules that can mimic structural motifs at the interface of two proteins.
Development of Novel Chemical Entities with Defined Stereochemical Properties
The creation of novel chemical entities (NCEs) with precisely controlled three-dimensional structures is a primary goal of modern organic synthesis. The use of enantiomerically pure building blocks like (R)- or (S)-3-(tert-butoxy)piperidine is essential for this purpose. This control over stereochemistry allows for the development of molecules that can interact with biological systems with high specificity, which can lead to improved efficacy and reduced off-target effects.
Fragment-based drug discovery (FBDD) is a powerful strategy for lead generation that often suffers from the prevalence of flat, two-dimensional fragments in screening collections. whiterose.ac.ukyork.ac.uk There is a significant need for more three-dimensional fragment building blocks. The synthesis of a comprehensive set of regio- and diastereoisomers of substituted piperidines provides a valuable resource of 3D fragments for FBDD programs. whiterose.ac.ukyork.ac.uk These fragments, derived from chiral piperidine scaffolds, introduce defined stereochemical complexity at an early stage of the drug discovery process.
The stereoselective synthesis of piperidine derivatives allows for the creation of molecules with distinct spatial arrangements. For example, cis- and trans-diastereomers of disubstituted piperidines can be selectively prepared through methods like pyridine (B92270) hydrogenation followed by base-mediated epimerization. whiterose.ac.uk This ability to access different stereoisomers is critical for exploring the chemical space around a biological target and developing NCEs with optimized pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
